molecular formula C16H18N4O B2894146 (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 2210222-64-1

(E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2894146
CAS No.: 2210222-64-1
M. Wt: 282.347
InChI Key: KBGWEVYOJJFRGP-CMDGGOBGSA-N
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Description

The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a hybrid molecule featuring a pyrrolidine-triazole core conjugated to a phenylpropenone (enone) moiety. The triazole ring enhances metabolic stability and hydrogen-bonding capacity, while the enone group contributes electrophilicity, enabling covalent interactions with biological targets .

Properties

IUPAC Name

(E)-3-phenyl-1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(9-8-14-5-2-1-3-6-14)19-12-4-7-15(19)13-20-17-10-11-18-20/h1-3,5-6,8-11,15H,4,7,12-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGWEVYOJJFRGP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C=CC2=CC=CC=C2)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Triazole compounds are known to show versatile biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that triazole compounds are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability.

Result of Action

It’s known that triazole compounds show a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its environment can be influenced by factors such as pH, temperature, and the presence of other substances. Additionally, overuse and misuse of antibiotics in humans, animals, agriculture, and food chains have led to considerable environmental pollution, which could potentially impact the efficacy and stability of this compound.

Biological Activity

The compound (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic molecule notable for its potential biological activities. It incorporates a triazole ring, which has been recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The molecular formula of the compound is C17H16N4OC_{17}H_{16}N_{4}O with a molecular weight of approximately 292.34 g/mol. It features:

  • A triazole ring known for its interaction with biological targets.
  • A pyrrolidine ring that may enhance binding affinity.
  • A phenylpropene moiety , contributing to its overall stability and lipophilicity.

The mechanism of action involves interactions between the compound and various biological targets:

  • The triazole ring can form hydrogen bonds and π–π interactions with proteins and enzymes.
  • The pyrrolidine ring potentially increases binding specificity.
  • The phenyl group enhances the lipophilicity, aiding in membrane penetration.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For example:

  • Triazole compounds have been shown to inhibit both Gram-positive and Gram-negative bacteria effectively. In particular, studies have demonstrated that certain derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 0.12 µg/mL against pathogens such as E. coli and S. aureus .
CompoundMIC (µg/mL)Target Bacteria
Compound A0.12E. coli
Compound B0.25S. aureus
Compound C0.50P. aeruginosa

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties:

  • In vitro studies have shown that certain triazole-containing compounds exhibit cytotoxic effects against various cancer cell lines, including colon carcinoma and breast cancer cells. For instance, one study reported IC50 values less than those of standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference Drug
HCT-15< 10Doxorubicin
MDA-MB-231< 5Cisplatin

Case Study 1: Antibacterial Activity

A study focused on synthesizing triazole derivatives through Mannich reactions demonstrated enhanced antibacterial activity against MRSA and other resistant strains when compared to traditional antibiotics . The study highlighted the importance of structural modifications in enhancing efficacy.

Case Study 2: Anticancer Properties

Another investigation into the compound's effects on cancer cells revealed significant apoptosis induction in HCT-15 cells via mitochondrial pathways, suggesting potential as a lead compound for further development in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthetic routes, physicochemical properties, and inferred biological relevance:

Compound Key Structural Features Synthesis & Yield Physicochemical Data Biological Relevance References
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one Nitrophenyl-triazole, naphthyl-enone Click chemistry (exact yield not specified) IR/NMR data reported; nitro group enhances electrophilicity Antimicrobial activity inferred from triazole moiety
(E)-3-(3-Fluorophenyl)-1-(1-methyl-1H-pyrrol-2-yl)prop-2-en-1-one (1a) Fluorophenyl-enone, methylpyrrole Literature methods (no yield specified) Spectral agreement with prior studies; fluorine improves lipophilicity MDM2 antagonist (potential anticancer activity)
(2E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(adamantan-1-yl)prop-2-en-1-one Adamantyl-enone, diphenylpyrazole Not specified High hydrophobicity (adamantane); ChemSpider ID: 313362-12-8 Enhanced membrane permeability for CNS targets
(2E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Dichlorophenyl-enone, methoxyphenylpyrazole Condensation reactions; crystal structure resolved via SHELXL Melting point: 122–124 °C (similar analogs); Cl groups increase stability Kinase inhibition studies
(2E)-3-(2,4-Dihydroxyphenyl)-1-phenylprop-2-en-1-one Dihydroxyphenyl-enone Not specified Hydroxyl groups enhance solubility and H-bonding (FDB019239) Antioxidant or anti-inflammatory applications
(±)-(E)-1-(1-s-Butylphthalazin-2(1H)-yl)-3-(5-((2,4-diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)prop-2-en-1-one Phthalazine, diaminopyrimidine, dimethoxyphenyl Pd(OAc)₂-catalyzed coupling (72% yield) IR: 3469, 1634 cm⁻¹; ¹H-NMR (DMSO-d6): δ 7.97–7.42 Anticancer potential (diaminopyrimidine as DHFR inhibitor)

Key Observations :

Structural Diversity: Electron-Withdrawing Groups (EWGs): Nitro (NO₂), chloro (Cl), and fluoro (F) substituents (e.g., ) enhance electrophilicity of the enone, promoting covalent interactions with cysteine residues in target proteins. Hydrophobic Moieties: Adamantyl () and naphthyl () groups improve lipid solubility, aiding blood-brain barrier penetration. Hydrogen-Bonding Motifs: Triazole () and dihydroxyphenyl () groups facilitate interactions with polar residues in enzymes or receptors.

Synthetic Approaches: Pd-catalyzed cross-coupling (72% yield in ) is efficient for complex aryl-enone systems. Click chemistry is favored for triazole formation (), while Claisen-Schmidt condensation is common for enone synthesis ().

Physicochemical Properties :

  • Melting points range from 122–124 °C () to higher values for crystalline adamantyl derivatives ().
  • IR and NMR data (e.g., δ 7.97–7.42 for phthalazine derivatives ) are critical for structural validation.

Biological Implications: Triazole-pyrrolidine-enone hybrids may combine the metabolic stability of triazoles with the target engagement of enones, differentiating them from pyrrole- or pyrazole-based analogs (). Adamantyl derivatives () show promise in CNS drug development due to enhanced bioavailability.

Q & A

Basic: What are the standard synthetic routes for (E)-1-(2-((2H-1,2,3-triazol-2-yl)methyl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine-triazole core via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Step 2 : Introduction of the enone system (prop-2-en-1-one) through aldol condensation or Wittig reactions under controlled pH and temperature .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) to isolate the product .
  • Characterization : Confirm structure using 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural integrity of the compound validated post-synthesis?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the triazole ring (δ 7.5–8.0 ppm), pyrrolidine protons (δ 1.8–3.5 ppm), and enone system (δ 6.5–7.2 ppm for α,β-unsaturated ketone) .
  • Mass Spectrometry (MS) : HRMS to confirm molecular ion ([M+H]+^+) and rule out impurities .
  • X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysis : Use transition metals (e.g., Cu(I) for triazole formation) or organocatalysts for stereocontrol .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) to minimize side reactions .

Advanced: How should researchers resolve contradictions in biological activity data?

Example scenario: Conflicting IC50_{50} values in kinase inhibition assays.

  • Step 1 : Verify compound purity (>95% via HPLC) and storage conditions (desiccated, -20°C) .
  • Step 2 : Replicate assays with standardized protocols (e.g., ATP concentration, incubation time) .
  • Step 3 : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to cross-validate .

Advanced: What computational methods aid in predicting the compound’s mechanism of action?

  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite. Focus on triazole-pyrrolidine interactions with catalytic residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
  • QSAR Models : Corrogate substituent effects (e.g., phenyl vs. fluorophenyl) on bioactivity .

Basic: What in vitro assays are recommended for initial bioactivity screening?

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

  • Functional Group Modulation : Replace the phenyl group with heteroaromatics (e.g., thiophene) to assess impact on solubility/bioactivity .
  • Stereochemistry Analysis : Synthesize (Z)-isomer and compare activity to (E)-isomer .
  • Pharmacophore Mapping : Identify critical moieties (e.g., triazole for hydrogen bonding) using MOE or Discovery Studio .

Advanced: What analytical strategies address discrepancies in spectroscopic data?

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., pyrrolidine vs. triazole protons) .
  • Isotopic Labeling : 15N^{15}N-labeling to confirm triazole ring connectivity .
  • Synchrotron XRD : High-resolution crystallography to resolve ambiguous bond lengths/angles .

Basic: How is stability assessed under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma Stability : Exposure to human plasma (37°C, 1h) followed by LC-MS to detect metabolites .

Advanced: What strategies mitigate off-target effects in cellular assays?

  • Proteome Profiling : Use affinity chromatography coupled with MS to identify unintended binding partners .
  • CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
  • Dose-Response Analysis : Ensure EC50_{50} aligns with target engagement (e.g., nanoBRET for intracellular target occupancy) .

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